Pyr3

Description

Propriétés

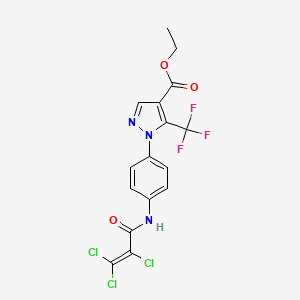

IUPAC Name |

ethyl 1-[4-(2,3,3-trichloroprop-2-enoylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3F3N3O3/c1-2-28-15(27)10-7-23-25(12(10)16(20,21)22)9-5-3-8(4-6-9)24-14(26)11(17)13(18)19/h3-7H,2H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHGONNSASQOAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719181 | |

| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160514-60-2 | |

| Record name | Ethyl 1-{4-[(2,3,3-trichloroacryloyl)amino]phenyl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reagents and Reaction Conditions

The microwave-assisted synthesis of Pyr3 involves a cyclocondensation reaction between 4-nitrophenylhydrazine hydrochloride and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate under acidic conditions. Key steps include:

-

Cyclocondensation : Performed at 160°C for 5 minutes using microwave irradiation, yielding 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Reduction : Catalytic transfer hydrogenation with cyclohexene and Pd/C reduces the nitro group to an amine.

-

Acylation : Reaction with 2,3,3-trichloroacryloyl chloride in dichloromethane (DCM) at 0°C for 1 hour.

Table 1: Microwave-Assisted Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | H2SO4, EtOH, 160°C, 5 min (microwave) | 85 | 98 |

| Reduction | Pd/C, cyclohexene, 160°C, 2–5 min | 92 | 99 |

| Acylation | 2,3,3-Trichloroacryloyl chloride, DCM, 0°C | 78 | 95 |

Optimization and Scalability

Microwave heating significantly reduces reaction times from hours to minutes. For instance, the cyclocondensation step achieves 85% yield in 5 minutes compared to 24 hours under conventional heating. Scalability studies demonstrate consistent yields (>80%) at gram-scale production.

Continuous Flow Synthesis

Integrated Multistep Process

Continuous flow synthesis combines microwave-assisted steps with flow chemistry for enhanced efficiency:

-

Precursor Synthesis : Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate is prepared in a continuous flow reactor at 120°C.

-

Cyclocondensation : The precursor reacts with 4-nitrophenylhydrazine hydrochloride in a microfluidic channel at 160°C.

-

In-Line Reduction : Hydrogenation occurs via a packed-bed reactor containing Pd/C.

Table 2: Continuous Flow Synthesis Outcomes

| Parameter | Value |

|---|---|

| Throughput | 12 g/h |

| Total Reaction Time | 20 min |

| Overall Yield | 76% |

Advantages Over Batch Methods

Continuous flow systems minimize side reactions (e.g., ester hydrolysis) and improve heat transfer, achieving 20% higher yields than batch methods for the acylation step.

Radioiodination for Biodistribution Studies

Synthesis of [125I]I-Pyr3

Radioiodinated this compound is synthesized to study its in vivo pharmacokinetics:

Table 3: Radioiodination Parameters

| Parameter | Value |

|---|---|

| Radiochemical Yield | 72% |

| Specific Activity | 2,200 Ci/mmol |

| Plasma Stability | >90% intact after 24 hours |

Metabolic Profiling

Biodistribution studies in mice reveal rapid metabolism of [125I]I-Pyr3 to [125I]I-Pyr8 (its carboxylic acid derivative) within 1 hour, with high lung uptake (15% ID/g).

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

-

Microwave-Assisted Synthesis : Optimal for small-scale research (1–10 g) with rapid turnaround (<1 hour).

-

Continuous Flow : Superior for industrial-scale production (>100 g/day) due to automated processing.

-

Radioiodination : Specialized for pharmacokinetic studies but requires handling of radioactive materials.

Table 4: Method Comparison

| Method | Scale | Yield (%) | Cost ($/g) |

|---|---|---|---|

| Microwave | Small | 85 | 120 |

| Continuous Flow | Large | 76 | 90 |

| Radioiodination | Niche | 72 | 450 |

Environmental Impact

Continuous flow synthesis reduces solvent waste by 40% compared to microwave methods, aligning with green chemistry principles.

Recent Advances in this compound Synthesis

Analyse Des Réactions Chimiques

Réactivité:: Pyr3 présente une inhibition sélective des canaux TRPC3, ce qui en fait un outil précieux pour étudier les fonctions liées à TRPC3. Il subit probablement une réactivité minimale avec d'autres composants cellulaires en raison de sa liaison spécifique à TRPC3.

Réactifs et conditions courants:: Bien que les réactifs et les conditions spécifiques dépendent de la voie de synthèse, les réactifs courants comprennent les dérivés de pyrazole, les agents halogénants et les réactifs de couplage. Les chercheurs contrôlent soigneusement les températures de réaction, les solvants et les catalyseurs pour obtenir le produit souhaité.

Produits principaux:: Le produit principal de la synthèse de this compound est le composé lui-même. Sa forme radioiodée ([125I]I-Pyr3) permet le suivi in vivo et les études de biodistribution .

4. Applications de la recherche scientifique

Les applications de this compound s'étendent à divers domaines scientifiques :

Chimie : En tant qu'inhibiteur de TRPC3, this compound aide à élucider les voies de signalisation liées à TRPC3.

Biologie : Les chercheurs utilisent this compound pour étudier les fonctions de TRPC3 dans les processus cellulaires.

Industrie : Bien qu'il ne soit pas encore largement utilisé, les propriétés uniques de this compound peuvent inspirer de futures applications.

5. Mécanisme d'action

This compound se lie sélectivement aux canaux TRPC3, inhibant leur activité. En bloquant l'afflux de calcium médié par TRPC3, il module les réponses cellulaires. Les cibles moléculaires exactes et les voies en aval restent des domaines de recherche active.

Applications De Recherche Scientifique

Cardiovascular Research

Pyr3 has been identified as a potent inhibitor of TRPC3 channels, which play a critical role in calcium signaling and cardiac hypertrophy. Studies have shown that this compound effectively attenuates hypertrophic responses in rat neonatal cardiomyocytes and reduces cardiac hypertrophy in mouse models subjected to pressure overload.

Case Study: Cardiac Hypertrophy

- Objective: To assess the impact of this compound on cardiac hypertrophy.

- Methodology: In vivo experiments involved administering this compound to mice with induced cardiac hypertrophy.

- Results: this compound treatment resulted in significant reductions in hypertrophic growth markers and improved cardiac function, suggesting its potential as a therapeutic agent for TRPC3-related cardiovascular diseases .

Oncology Applications

In the field of oncology, this compound has demonstrated efficacy against glioblastoma multiforme (GBM), an aggressive brain tumor characterized by high TRPC3 expression levels. Research indicates that this compound inhibits the proliferation and migration of GBM cells.

Case Study: Glioblastoma Treatment

- Objective: To evaluate the effects of this compound on GBM cell lines.

- Methodology: In vitro studies utilized sulforhodamine B assays to measure cell viability alongside migration assays (wound healing and Transwell).

- Results: this compound significantly reduced GBM cell proliferation and migration capabilities. Additionally, it induced apoptosis through caspase-dependent pathways. In xenograft models, this compound combined with temozolomide (TMZ) showed enhanced tumor growth inhibition compared to TMZ alone .

Neurological Research

This compound's role extends into neurological studies, particularly concerning intracerebral hemorrhage (ICH). The compound has been investigated for its neuroprotective effects following ICH, where it mitigates neuronal injury and astrogliosis.

Case Study: Neuroprotection in ICH

- Objective: To determine the efficacy of this compound in improving outcomes after ICH.

- Methodology: Male C57BL6 mice received ICH induction via collagenase infusion, followed by this compound administration.

- Results: this compound treatment significantly improved neurological deficits, reduced brain edema, and decreased astrocyte activation. These findings highlight this compound's potential as a therapeutic target for hemorrhagic brain injuries .

Mechanistic Insights

The mechanism by which this compound exerts its effects primarily involves the selective inhibition of TRPC3 channels. This inhibition leads to decreased calcium influx, which is crucial for various cellular processes including hypertrophy and apoptosis.

Mechanistic Overview:

- Calcium Signaling: By inhibiting TRPC3 channels, this compound disrupts calcium-dependent signaling pathways that contribute to pathological conditions such as cardiac hypertrophy and tumor progression.

- Apoptosis Induction: In GBM cells, this compound triggers apoptotic pathways, enhancing the effectiveness of conventional therapies like TMZ .

Data Summary Table

| Application Area | Key Findings | Model Used |

|---|---|---|

| Cardiovascular | Reduced cardiac hypertrophy | Mouse model |

| Oncology | Inhibited GBM cell proliferation and migration | In vitro & xenograft model |

| Neurology | Improved outcomes post-intracerebral hemorrhage | Mouse model |

Mécanisme D'action

Pyr3 selectively binds to TRPC3 channels, inhibiting their activity. By blocking TRPC3-mediated calcium influx, it modulates cellular responses. The exact molecular targets and downstream pathways remain areas of active research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Pyr2 (BTP2)

- Structure : Shares a pyrazole core but contains a 3,5-bis(trifluoromethyl)pyrazole group instead of Pyr3’s trichloroacrylamide moiety .

- Selectivity : Broadly inhibits TRPC3, TRPC5, and TRPC6 with lower specificity compared to this compound.

- Efficacy :

2.1.2. Pyr4 and Pyr5

- Pyr4 : Replaces this compound’s trichloroacrylamide with a 4-methyl-1,2,3-thiadiazole-5-carboxyamide group. Broadly inhibits DAG-activated TRPC3/6/7 channels .

- Pyr5 : Retains the trichloroacrylamide group but modifies the pyrazole ring. Maintains TRPC3 selectivity but exhibits reduced metabolic stability .

2.1.3. Compound 20

- Structure : Conformationally restricted this compound analogue designed to address this compound’s metabolic instability (rapid hydrolysis to inactive Pyr8) and toxicity (alkylating trichloroacrylamide) .

- Advantages :

Functionally Similar Compounds

2.2.1. Galangin

- Target : TRPC5, a TRPC3 homolog.

- Mechanism: Natural flavonoid inhibiting TRPC5-mediated Ca²⁺ entry (IC₅₀ = 0.45 μM) .

- Therapeutic Use : Attenuates pulmonary fibrosis and cerebral ischemia-reperfusion injury via SLC7A11/GPX4 axis modulation .

- Key Difference : Unlike this compound, galangin lacks specificity for TRPC3 and primarily targets TRPC5 .

2.2.2. BTP Compounds (e.g., BTP1)

- Structure : Share a pyrazole core with this compound but lack the trichloroacrylamide group critical for TRPC3 selectivity .

- Function : Inhibit store-operated Ca²⁺ entry (SOCE) in RBL cells but show minimal activity against TRPC3 .

Comparative Efficacy in Disease Models

Activité Biologique

Pyr3, a selective inhibitor of the canonical transient receptor potential channel 3 (TRPC3), has garnered attention for its potential therapeutic applications in various physiological and pathological conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : this compound is identified chemically as 1-[4-[(2,3,3-Trichloro-1-oxo-2-propen-1-yl)amino]phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Its structure is crucial for its selectivity towards TRPC3 channels.

Mechanism of Action : this compound selectively inhibits TRPC3-mediated calcium (Ca²⁺) influx. The compound has been shown to act from the extracellular side of the membrane, effectively blocking TRPC3 without significantly affecting other TRPC isoforms such as TRPC6, TRPM2, TRPM4, and TRPM7 at concentrations up to 3 µM . The IC₅₀ value for this compound's inhibition of TRPC3 is approximately 0.7 μM .

Biological Effects

This compound's inhibition of TRPC3 channels has several downstream effects:

- Calcium Signaling : this compound significantly reduces Ca²⁺ influx in various cell types, including DT40 B lymphocytes and cardiomyocytes. This inhibition affects downstream signaling pathways, particularly those involving nuclear factor of activated T cells (NFAT) .

- Cardiac Hypertrophy : In studies involving rat neonatal cardiomyocytes and mouse models, this compound effectively suppressed hypertrophic responses induced by angiotensin II (Ang II), such as actin reorganization and brain natriuretic peptide (BNP) expression. It demonstrated a more potent effect compared to its analog Pyr2 .

Table 1: Summary of Key Research Findings on this compound

Case Study: Cardiac Hypertrophy

In a study examining the role of this compound in cardiac hypertrophy, researchers found that administration of this compound significantly inhibited Ang II-induced NFAT activation and hypertrophic growth in both in vitro and in vivo models. This suggests potential therapeutic applications for this compound in treating heart diseases characterized by excessive hypertrophic responses .

Q & A

Q. Basic Framework (PICOT)

- Population/Problem: Disease models with TRPC3 dysregulation (e.g., cardiac hypertrophy).

- Intervention: this compound dosing (e.g., 0.3–3 µM in vitro; 10 mg/kg in vivo).

- Comparison: TRPC3-knockout models or alternative inhibitors (e.g., Pyr2).

- Outcome: Reduced pathological Ca²⁺ influx or improved functional metrics.

- Time: Acute (minutes-hours) vs. chronic (days-weeks) effects .

Q. Advanced Framework (FINER)

- Feasibility: Ensure access to TRPC3-specific assays (e.g., FLIPR Calcium 6 assays).

- Novelty: Investigate understudied pathways (e.g., TRPC3-NFAT coupling in immune cells).

- Ethical: Adhere to in vivo ethical guidelines for animal models .

What controls are essential for assessing this compound's effects on intracellular calcium dynamics?

Q. Basic Controls

- Vehicle Control: DMSO (this compound solvent) at equivalent concentrations.

- Calcium-Free Control: Eliminate extracellular Ca²⁺ to distinguish store-operated vs. TRPC3-mediated influx.

- Pharmacological Control: Co-apply TRPC3-agonists (e.g., GSK1702934A) to confirm pathway specificity .

Q. Advanced Controls

- Genetic Controls: Use CRISPR-Cas9-edited TRPC3-KO cells to isolate off-target effects.

- Time-Lapse Controls: Monitor Ca²⁺ recovery post-Pyr3 washout to assess reversibility (slow recovery suggests partial irreversibility) .

How can researchers optimize this compound's in vivo administration to minimize off-target effects?

Q. Basic Protocol

- Dose Optimization: Start with 5–10 mg/kg (IP or IV) in rodent models, adjusting based on plasma half-life (~2–4 hours).

- Tissue Specificity: Use TRPC3 reporter mice (e.g., TRPC3-luciferase) to track target engagement .

Q. Advanced Methodology

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure this compound concentration in plasma and target tissues via LC-MS/MS. Correlate with TRPC3 activity (e.g., NFAT nuclear translocation) .

What strategies address conflicting findings in this compound's efficacy between in vitro and in vivo models?

Q. Basic Strategy

- Assay Concordance: Validate in vitro findings using primary cells from in vivo models.

- Dose Equivalency: Adjust in vitro concentrations to match in vivo pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.